6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
“6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C11H8ClNO3 . It has a molecular weight of 237.64 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” were not found, related compounds such as “1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives” have been synthesized using green and efficient methodologies .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 291-293 degrees Celsius .
Scientific Research Applications
Antibacterial Agents
This compound exhibits antibacterial activity due to its quinolone structure. Researchers have explored its potential as a scaffold for designing novel antibacterial agents. By modifying its side chains or introducing fluorine substitutions, scientists aim to enhance its potency against specific bacterial strains .
Catalysis
The carboxylic acid functionality in this compound makes it an interesting candidate for catalytic applications. Researchers have investigated its use as a ligand in transition metal-catalyzed reactions. For instance, it can serve as a ligand in palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse organic molecules .
Drug Intermediates
6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as an intermediate during the synthesis of ciprofloxacin hydrochloride, a widely used fluoroquinolone antibacterial drug. Understanding its reactivity and transformations is crucial for efficient drug synthesis .
Medicinal Chemistry
Researchers explore this compound’s structure-activity relationships (SAR) to design new drugs. By modifying its core structure, they aim to develop potent inhibitors for specific biological targets. Its quinoline scaffold provides a versatile platform for drug discovery .
Photophysical Properties
Quinoline derivatives often exhibit interesting photophysical properties. Scientists investigate the fluorescence behavior of this compound, which can be useful in imaging applications. By attaching fluorophores to its structure, it may serve as a fluorescent probe for cellular studies .
Computational Chemistry
Theoretical studies using quantum mechanics explore the electronic structure, stability, and reactivity of this compound. Computational chemistry helps predict its behavior in different environments and guides experimental design .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Future Directions
While specific future directions for “6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” were not found, research into quinolone derivatives continues to be an active area of study . These compounds have potential applications in medicinal chemistry, and new synthetic methodologies are being developed to explore their therapeutic potential .
properties
IUPAC Name |
6-chloro-1-methyl-4-oxoquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-8-3-2-6(12)4-7(8)10(14)5-9(13)11(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVLSJKLNLOGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid |
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